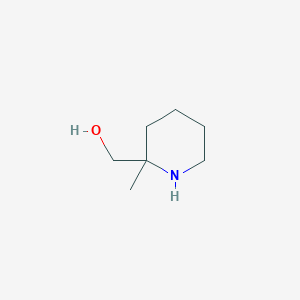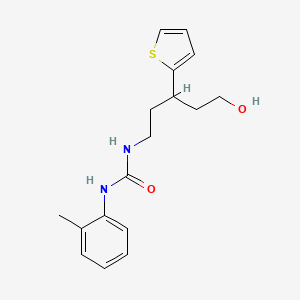![molecular formula C22H23N3O4S B2578295 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1798514-46-1](/img/structure/B2578295.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions that involve the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple rings would likely make it relatively rigid, and the various functional groups could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Organic Synthesis and Methodology
The compound’s synthesis and reactivity are of interest to synthetic chemists:
- NBS/DMSO-Mediated Reactions : Investigate the compound’s reactivity in NBS (N-bromosuccinimide) and DMSO (dimethyl sulfoxide) systems. It may participate in electrophilic aromatic substitutions or nucleophilic ring-opening reactions .
Crystallography and Structural Studies
Understanding the compound’s crystal structure provides insights into its properties:
- Crystal Structure : The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide), has been determined. It belongs to the triclinic space group P1¯ and exhibits specific unit cell parameters .
Natural Product Chemistry
The compound’s benzodioxin scaffold resembles natural products:
- Isoflavone Analogues : The compound shares structural features with isoflavones. Researchers explore its potential as an isoflavone analogue and its biological activities .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-30(27,20-10-9-16-5-1-2-6-17(16)11-20)24-18-12-23-25(13-18)14-19-15-28-21-7-3-4-8-22(21)29-19/h3-4,7-13,19,24H,1-2,5-6,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXUNBJELAZGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B2578212.png)
![N-(4-ethoxyphenyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)
![N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2578217.png)
![N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2578218.png)


![2-Chloro-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2578221.png)
![(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2578224.png)





![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2578235.png)